Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Übersicht

Beschreibung

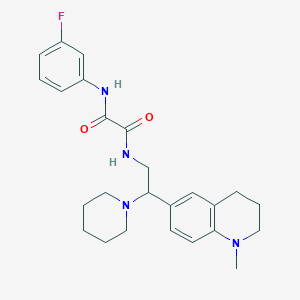

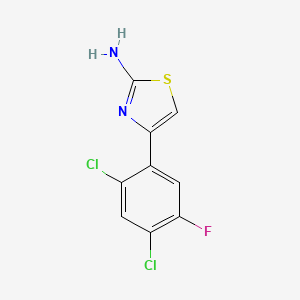

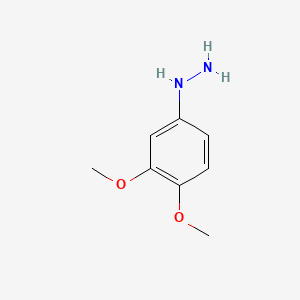

“Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” is a chemical compound with the formula C8H13NO2 . It has a molecular weight of 155.1943 . The IUPAC name for this compound is "methyl 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylate" .

Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate” consists of a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and one double bond . The ring is substituted with a methyl group and a carboxylate ester group .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Substrates

Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate and its analogues have been studied for their interactions with monoamine oxidase (MAO). These compounds, including ethyl-MTP-carboxylate, have shown potential as substrates for MAO enzymes, particularly in examining the types of environmental or endogenous compounds that might be neurotoxic (Gibb et al., 1987).

Chemical Synthesis and Annulation Reactions

Ethyl 2-methyl-2,3-butadienoate, an analog of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is used in chemical synthesis, particularly in [4 + 2] annulation with N-tosylimines, producing highly functionalized tetrahydropyridines. These compounds demonstrate complete regioselectivity and excellent yields in reactions, expanding the scope of synthesis methods (Zhu, Lan, & Kwon, 2003).

Biological Activities of Tetrahydropyridine Derivatives

Tetrahydropyridine-3-carboxylic acid derivatives, closely related to Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, have shown significant biological activities. Various synthetic routes, such as phosphine-catalyzed reactions and Morita–Baylis–Hillman acetate transformations, have been employed to create these compounds, highlighting their potential in drug discovery and biological research (Kim et al., 2016).

Pharmacological Characteristics

The tetrahydropyridine (THP) moiety, a core component of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, is part of many biologically active systems. The discovery of neurotoxic properties in related compounds has led to extensive research on their synthesis and pharmacological properties, which are crucial for understanding their potential therapeutic uses and risks (Mateeva, Winfield, & Redda, 2005).

Eigenschaften

IUPAC Name |

methyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXZBICQLNEMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)

![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)